ethyl (2-{[(4,7-dimethoxy-1-methyl-1H-indol-2-yl)carbonyl]amino}-1,3-thiazol-4-yl)acetate
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Overview
Description
Ethyl (2-{[(4,7-dimethoxy-1-methyl-1H-indol-2-yl)carbonyl]amino}-1,3-thiazol-4-yl)acetate is a complex organic compound that belongs to the class of indole derivatives Indole derivatives are known for their significant biological activities and are widely used in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl (2-{[(4,7-dimethoxy-1-methyl-1H-indol-2-yl)carbonyl]amino}-1,3-thiazol-4-yl)acetate typically involves multiple steps, starting with the preparation of the indole derivative. One common method involves the Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone in the presence of an acid catalyst . The resulting indole derivative is then subjected to further functionalization to introduce the thiazole ring and the ethyl acetate group.
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This can include the use of advanced catalysts, controlled reaction environments, and purification techniques such as chromatography and recrystallization .
Chemical Reactions Analysis
Types of Reactions
Ethyl (2-{[(4,7-dimethoxy-1-methyl-1H-indol-2-yl)carbonyl]amino}-1,3-thiazol-4-yl)acetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the indole and thiazole rings.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various electrophiles and nucleophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can introduce various functional groups onto the indole or thiazole rings .
Scientific Research Applications
Ethyl (2-{[(4,7-dimethoxy-1-methyl-1H-indol-2-yl)carbonyl]amino}-1,3-thiazol-4-yl)acetate has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Medicine: Investigated for its potential therapeutic applications in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of ethyl (2-{[(4,7-dimethoxy-1-methyl-1H-indol-2-yl)carbonyl]amino}-1,3-thiazol-4-yl)acetate involves its interaction with specific molecular targets and pathways. The indole core can bind to various receptors and enzymes, modulating their activity. The thiazole ring may also contribute to the compound’s biological effects by interacting with different molecular targets .
Comparison with Similar Compounds
Similar Compounds
Methyl 6-amino-4-isobutoxy-1H-indole-2-carboxylate: Known for its antiviral activity.
4-Alkyl-1-(5-fluoro-3-phenyl-1H-indole-2-carbonyl)thiosemicarbazide: Exhibits antiviral properties.
Uniqueness
Ethyl (2-{[(4,7-dimethoxy-1-methyl-1H-indol-2-yl)carbonyl]amino}-1,3-thiazol-4-yl)acetate is unique due to its combination of an indole core, a thiazole ring, and an ethyl acetate group. This unique structure contributes to its diverse chemical reactivity and potential biological activities .
Properties
Molecular Formula |
C19H21N3O5S |
---|---|
Molecular Weight |
403.5 g/mol |
IUPAC Name |
ethyl 2-[2-[(4,7-dimethoxy-1-methylindole-2-carbonyl)amino]-1,3-thiazol-4-yl]acetate |
InChI |
InChI=1S/C19H21N3O5S/c1-5-27-16(23)8-11-10-28-19(20-11)21-18(24)13-9-12-14(25-3)6-7-15(26-4)17(12)22(13)2/h6-7,9-10H,5,8H2,1-4H3,(H,20,21,24) |
InChI Key |
WUCGRJPBUMYDMP-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)CC1=CSC(=N1)NC(=O)C2=CC3=C(C=CC(=C3N2C)OC)OC |
Origin of Product |
United States |
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